Cas no 133659-08-2 (METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE)

METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-((1-methoxy-1-oxopropan-2-YL)thio)propanoate
- Propanoic acid, 2-[(3-methoxy-3-oxopropyl)thio]-, methyl ester
- 133659-08-2
- METHYL3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE
- AKOS008951756
- METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE
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- Inchi: 1S/C8H14O4S/c1-6(8(10)12-3)13-5-4-7(9)11-2/h6H,4-5H2,1-3H3
- InChI Key: JZVGBLNIXOCDGR-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(SCCC(OC)=O)C
Computed Properties
- Exact Mass: 206.06128010g/mol
- Monoisotopic Mass: 206.06128010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.9Ų
- XLogP3: 1
Experimental Properties
- Density: 1.133±0.06 g/cm3(Predicted)
- Boiling Point: 271.1±25.0 °C(Predicted)
METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844312-1g |
Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate |
133659-08-2 | 98% | 1g |
¥3234.00 | 2024-08-09 |
METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE Related Literature
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1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE
METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE (CAS No. 133659-08-2): An Overview of Its Structure, Synthesis, and Applications
METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE (CAS No. 133659-08-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as Methyl 3-(1-methoxy-1-oxopropan-2-ylthio)propanoate, is characterized by its unique thioester functional group and its potential applications in various scientific and industrial processes.
The molecular formula of METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE is C9H16O4S, and its molecular weight is approximately 224.28 g/mol. The compound's structure consists of a methyl ester group, a thioether linkage, and a ketone moiety, which collectively contribute to its chemical reactivity and biological activity. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Recent studies have highlighted the importance of thioesters in various biological processes. Thioesters are known to play crucial roles in energy metabolism, protein modification, and signaling pathways. For instance, the thioester bond in acetyl-CoA is essential for the citric acid cycle and fatty acid synthesis. In the context of METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE, the thioester functionality can be exploited for the development of novel drugs and therapeutic agents.
The synthesis of METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE can be achieved through several routes, depending on the desired yield and purity. One common method involves the reaction of 3-mercaptopropionic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, forming the thioester bond. Another approach involves the condensation of 3-thiopropionic acid with methyl methoxyacetate under suitable conditions.
The physical properties of METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE include a melting point of approximately 45°C and a boiling point around 250°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various chemical reactions and formulations.
In terms of its applications, METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential intermediate for the synthesis of anti-inflammatory drugs and antioxidants. The thioester group can be modified to introduce additional functional groups that enhance the compound's biological activity or improve its pharmacokinetic properties.
Additionally, METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE has been explored for its use in polymer science. Thioesters are known to participate in reversible addition–fragmentation chain transfer (RAFT) polymerization, which allows for precise control over polymer architecture and molecular weight distribution. This property makes it a valuable monomer for the synthesis of functional polymers with tailored properties.
The safety profile of METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE is an important consideration for its use in various applications. While it is generally considered safe when handled properly, appropriate safety measures should be taken to prevent exposure to skin or inhalation. It is recommended to store the compound in a cool, dry place away from incompatible materials.
In conclusion, METHYL 3-((1-METHOXY-1-OXOPROPAN-2-YL)THIO)PROPANOATE (CAS No. 133659-08-2) is a multifaceted compound with a wide range of potential applications in chemistry, biochemistry, and pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for further investigation and development into novel materials and therapeutic agents.
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